

# Lactimidomycin: A Technical Guide to its Antifungal and Anti-Cancer Properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Lactimidomycin*

Cat. No.: B1249191

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**Lactimidomycin** (LTM) is a naturally occurring glutarimide antibiotic produced by *Streptomyces amphibiosporus*.<sup>[1]</sup> It exhibits potent biological activity, functioning as a highly effective inhibitor of eukaryotic translation elongation.<sup>[2]</sup> This primary mechanism of action underpins its significant antifungal and anti-cancer properties. By binding to the eukaryotic ribosome, **lactimidomycin** disrupts protein synthesis, a process fundamental to the survival and proliferation of both fungal pathogens and cancer cells. This document provides a comprehensive technical overview of **lactimidomycin**, detailing its mechanism of action, summarizing its efficacy with quantitative data, outlining key experimental protocols for its study, and visualizing its molecular interactions and experimental workflows.

## Core Mechanism of Action: Inhibition of Eukaryotic Translation Elongation

**Lactimidomycin**'s biological activities are a direct consequence of its potent and specific inhibition of protein synthesis in eukaryotes.<sup>[3][4][5][6]</sup> It shares a structural glutarimide moiety and a similar, though not identical, mechanism with the well-known translation inhibitor cycloheximide (CHX).<sup>[3][4][6][7]</sup>

Key Mechanistic Steps:

- Targeting the Ribosome: **Lactimidomycin** specifically targets the large (60S) ribosomal subunit.[3][6][7]
- Binding to the E-site: Footprinting experiments have precisely mapped the binding site of LTM to the ribosomal E-site (Exit site). It forms a common binding pocket with CHX, interacting with a single cytidine nucleotide, C3993.[3][4][6][7]
- Blocking Translocation: The primary effect of LTM binding is the steric blockade of the translocation step of elongation.[3][4][7] It physically prevents the eukaryotic elongation factor 2 (eEF2)-mediated movement of deacylated tRNA from the P-site (Peptidyl site) to the E-site.[7]
- Distinct from Cycloheximide (CHX): While both LTM and CHX bind the E-site, a key difference exists. LTM, being a larger molecule due to its 12-membered macrocycle, completely occludes the E-site, preventing deacylated tRNA from binding.[7] In contrast, the smaller CHX can co-occupy the E-site with a deacylated tRNA, allowing one round of translocation to complete before halting further elongation.[7] This distinction contributes to LTM's greater potency, which is over ten-fold higher than CHX in both *in vitro* and *in vivo* settings.[7]



[Click to download full resolution via product page](#)

Caption: Mechanism of **Lactimidomycin** action on the ribosome.

## Anti-Cancer Properties

**Lactimidomycin** demonstrates potent antiproliferative activity against a range of cancer cell lines, stemming from its ability to halt the protein synthesis required for rapid cell growth and division.[3][4][5][7]

## In Vitro Efficacy

LTM inhibits the growth of various cancer cell lines with IC<sub>50</sub> concentrations in the low nanomolar range.[2] Notably, it shows a degree of selectivity, requiring higher concentrations to inhibit the growth of non-tumorigenic cell lines like MCF10A.[2][7]

Table 1: In Vitro Anti-proliferative Activity of **Lactimidomycin**

| Cell Line                   | Cancer Type             | IC50 / GI50 (nM)                     | Reference                               |
|-----------------------------|-------------------------|--------------------------------------|-----------------------------------------|
| Various Breast Cancer Lines |                         |                                      |                                         |
| Hs 579T                     | Breast Carcinoma        | Low Nanomolar                        | <a href="#">[2]</a>                     |
| HCC 1937                    | Breast Carcinoma        | Low Nanomolar                        | <a href="#">[2]</a>                     |
| HCC 1395                    | Breast Carcinoma        | Low Nanomolar                        | <a href="#">[2]</a>                     |
| HCC 2218                    | Breast Carcinoma        | Low Nanomolar                        | <a href="#">[2]</a>                     |
| BT 474                      | Breast Ductal Carcinoma | Low Nanomolar                        | <a href="#">[2]</a>                     |
| MCF 7                       | Breast Adenocarcinoma   | Low Nanomolar                        | <a href="#">[2]</a>                     |
| MDA-MB-231                  | Breast Adenocarcinoma   | Low Nanomolar; 1-3 $\mu$ M (Homolog) | <a href="#">[2]</a> <a href="#">[8]</a> |
| MCF 10A (Non-tumorigenic)   | Breast Epithelial       | Higher Doses Required                | <a href="#">[2]</a> <a href="#">[7]</a> |
| General Protein Synthesis   |                         |                                      |                                         |

| In Vitro Translation | N/A | 37.82 nM [\[2\]](#) |

## In Vivo Efficacy

In vivo studies in murine models have confirmed LTM's anti-tumor activity.

- Breast Cancer Xenograft: In a solid tumor model using MDA-MB-231 cells injected into nude mice, daily administration of 0.6 mg/kg of LTM for one month resulted in an appreciable inhibitory effect on tumor growth.[\[2\]](#)[\[7\]](#)
- Leukemia Model: LTM prolonged the survival time of mice transplanted with P388 leukemia. [\[1\]](#)[\[9\]](#)

## Signaling Pathways in Cancer

The primary anti-cancer mechanism is the induction of apoptosis and cell cycle arrest due to the depletion of critical, short-lived regulatory proteins. By halting their synthesis, LTM effectively removes key signals that promote cancer cell survival and proliferation.

- Depletion of Pro-Survival Proteins: Translation inhibitors can reduce the levels of proteins with short half-lives, such as Mcl-1, cyclin D1, and c-Myc, which are often overexpressed in cancer and are critical for preventing apoptosis and driving the cell cycle.[\[5\]](#)
- Induction of Apoptosis: The loss of anti-apoptotic proteins like Mcl-1 sensitizes cancer cells to apoptosis, leading to programmed cell death.[\[10\]](#)
- Cell Cycle Arrest: The depletion of cyclins, such as cyclin D1, can cause the cell cycle to stall, preventing cancer cells from dividing.[\[10\]](#)[\[11\]](#)



[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Lactimidomycin, a new glutarimide group antibiotic. Production, isolation, structure and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Inhibition of Eukaryotic Translation Elongation by Cycloheximide and Lactimidomycin – ScienceOpen [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of eukaryotic translation elongation by cycloheximide and lactimidomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Eukaryotic Translation Elongation by Cycloheximide and Lactimidomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Lactimidomycin and Its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lactimidomycin is a broad-spectrum inhibitor of dengue and other RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Actinomycin D Arrests Cell Cycle of Hepatocellular Carcinoma Cell Lines and Induces p53-Dependent Cell Death: A Study of the Molecular Mechanism Involved in the Protective Effect of IRS-4 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Lactimidomycin: A Technical Guide to its Antifungal and Anti-Cancer Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1249191#antifungal-and-anti-cancer-properties-of-lactimidomycin>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)